molecular formula C25H20Cl2N4O3S B12198400 1H-Pyrrole-3-carboxylic acid, 5-(5-cyano-1,2,3,4-tetrahydro-6-mercapto-4-oxo-1-phenyl-2-pyrimidinyl)-4-[(2,5-dichlorophenyl)methyl]-2-methyl-, methyl ester CAS No. 1049127-40-3

1H-Pyrrole-3-carboxylic acid, 5-(5-cyano-1,2,3,4-tetrahydro-6-mercapto-4-oxo-1-phenyl-2-pyrimidinyl)-4-[(2,5-dichlorophenyl)methyl]-2-methyl-, methyl ester

Cat. No.: B12198400
CAS No.: 1049127-40-3
M. Wt: 527.4 g/mol
InChI Key: APUORXNYFKPTQW-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carboxylic acid, 5-(5-cyano-1,2,3,4-tetrahydro-6-mercapto-4-oxo-1-phenyl-2-pyrimidinyl)-4-[(2,5-dichlorophenyl)methyl]-2-methyl-, methyl ester is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 1H-Pyrrole-3-carboxylic acid, 5-(5-cyano-1,2,3,4-tetrahydro-6-mercapto-4-oxo-1-phenyl-2-pyrimidinyl)-4-[(2,5-dichlorophenyl)methyl]-2-methyl-, methyl ester involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, including pyrrole derivatives, cyano compounds, and dichlorophenylmethyl reagents.

    Reaction Conditions: The reactions typically require controlled conditions, such as specific temperatures, solvents, and catalysts. For example, the use of a base like sodium hydride in an aprotic solvent like dimethylformamide can facilitate the formation of the pyrrole ring.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also enhance the efficiency of the production process.

Chemical Reactions Analysis

1H-Pyrrole-3-carboxylic acid, 5-(5-cyano-1,2,3,4-tetrahydro-6-mercapto-4-oxo-1-phenyl-2-pyrimidinyl)-4-[(2,5-dichlorophenyl)methyl]-2-methyl-, methyl ester undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1H-Pyrrole-3-carboxylic acid, 5-(5-cyano-1,2,3,4-tetrahydro-6-mercapto-4-oxo-1-phenyl-2-pyrimidinyl)-4-[(2,5-dichlorophenyl)methyl]-2-methyl-, methyl ester has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study enzyme interactions and protein binding. Its functional groups make it a valuable tool for probing biological systems.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery.

    Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 5-(5-cyano-1,2,3,4-tetrahydro-6-mercapto-4-oxo-1-phenyl-2-pyrimidinyl)-4-[(2,5-dichlorophenyl)methyl]-2-methyl-, methyl ester involves several molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins. Its functional groups allow it to form specific interactions with these targets.

    Pathways: The compound may influence various biochemical pathways, including signal transduction and metabolic processes. Its effects on these pathways can lead to changes in cellular function and behavior.

Comparison with Similar Compounds

1H-Pyrrole-3-carboxylic acid, 5-(5-cyano-1,2,3,4-tetrahydro-6-mercapto-4-oxo-1-phenyl-2-pyrimidinyl)-4-[(2,5-dichlorophenyl)methyl]-2-methyl-, methyl ester can be compared with similar compounds:

    Similar Compounds: Compounds like 1H-Pyrazole-3-carboxylic acid, 5-methyl-1-(phenylmethyl)-, and 1H-Pyrazole-5-carboxylic acid, 3-(1,1-dimethylethyl)-1-(phenylmethyl)- share structural similarities.

    Uniqueness: The unique combination of functional groups in this compound sets it apart from other compounds. Its specific interactions and reactivity make it a valuable compound for research and industrial applications.

Properties

CAS No.

1049127-40-3

Molecular Formula

C25H20Cl2N4O3S

Molecular Weight

527.4 g/mol

IUPAC Name

methyl 5-(5-cyano-6-oxo-3-phenyl-4-sulfanyl-1,2-dihydropyrimidin-2-yl)-4-[(2,5-dichlorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C25H20Cl2N4O3S/c1-13-20(25(33)34-2)17(11-14-10-15(26)8-9-19(14)27)21(29-13)22-30-23(32)18(12-28)24(35)31(22)16-6-4-3-5-7-16/h3-10,22,29,35H,11H2,1-2H3,(H,30,32)

InChI Key

APUORXNYFKPTQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2NC(=O)C(=C(N2C3=CC=CC=C3)S)C#N)CC4=C(C=CC(=C4)Cl)Cl)C(=O)OC

Origin of Product

United States

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